Bufospirostenin A

Description

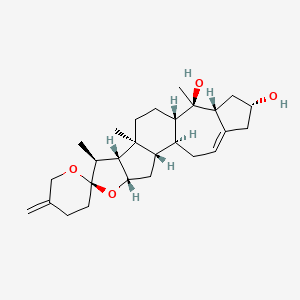

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O4 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |

InChI |

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |

InChI Key |

LANURVLXXUHGAU-REBNKZOFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |

Origin of Product |

United States |

Foundational & Exploratory

Bufospirostenin A: A Comprehensive Technical Review of its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufospirostenin A is a naturally occurring steroid derivative isolated from the toad Bufo bufo gargarizans. Its unique and complex chemical architecture, characterized by a rearranged [5-7-6-5] tetracyclic ring system, has garnered significant attention from the synthetic chemistry community. Furthermore, this compound has been identified as a potent inhibitor of the sodium-potassium pump (Na+/K+-ATPase), a critical enzyme in cellular function, suggesting its potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the chemical structure, key synthetic strategies, and the biological activity of this compound, with a focus on its interaction with Na+/K+-ATPase.

Chemical Structure and Properties

This compound is a spirostanol with a molecular formula of C₂₇H₄₀O₄.[1] Its structure is distinguished by an unprecedented 5/7/6/5/5/6 hexacyclic framework, which can also be described as a [5–7–6–5] tetracyclic ring system with rearranged A/B rings.[2][3] This abeo-steroid features 11 stereocenters, with 10 of them being contiguous.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₀O₄ | [1] |

| Molecular Weight | 428.6 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 228-230 °C | |

| Optical Rotation | [α]D²⁰ -85.7 (c 0.1, CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.40 (d, J = 5.5 Hz, 1H), 4.42 (q, J = 7.0 Hz, 1H), 3.48 (m, 1H), 3.38 (t, J = 10.5 Hz, 1H), 2.65 (m, 1H), 2.45 (m, 1H), 2.20-1.00 (m, 21H), 0.98 (d, J = 7.0 Hz, 3H), 0.95 (s, 3H), 0.78 (s, 3H).

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 141.0, 121.5, 109.3, 80.9, 71.7, 66.9, 62.1, 56.5, 56.1, 50.1, 41.6, 40.3, 39.8, 37.1, 36.8, 35.4, 32.0, 31.8, 31.4, 30.3, 28.8, 20.8, 19.4, 17.1, 16.3, 14.6.

Synthesis of this compound

The complex and unique structure of this compound has made it a challenging target for total synthesis. Several research groups have successfully developed synthetic and semi-synthetic routes, employing key strategic reactions to construct the intricate ring system.

Key Synthetic Strategies and Experimental Protocols

The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones and has been utilized in the total synthesis of this compound to form its five-membered ring.[2][3] This [2+2+1] cycloaddition involves the reaction of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3]

Experimental Protocol: Intramolecular Pauson-Khand Reaction

To a solution of the enyne precursor in toluene is added [Rh(CO)₂Cl]₂. The reaction mixture is stirred under a carbon monoxide atmosphere (balloon) at a specified temperature until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired tetracyclic product.

The photosantonin rearrangement is a photochemical reaction that has been effectively used in the semisynthesis of this compound to construct the characteristic 5/7 bicyclic motif.[4] This rearrangement typically involves the irradiation of a cross-conjugated cyclohexadienone.

Experimental Protocol: Photosantonin Rearrangement

A solution of the steroidal dienone precursor in a solvent mixture such as acetic acid and water is irradiated with a high-pressure mercury lamp at a specific wavelength (e.g., 365 nm) for a designated period. After irradiation, the solvent is removed, and the resulting residue is purified by chromatography to isolate the rearranged product containing the 5/7 ring system.

The Wagner-Meerwein rearrangement, a classic carbocation-mediated 1,2-rearrangement, has been instrumental in a biomimetic synthesis of this compound for the construction of the rearranged A/B ring system.[1][5][6]

Experimental Protocol: Wagner-Meerwein Rearrangement

The steroidal precursor alcohol is dissolved in a suitable solvent like dichloromethane. A sulfonylating agent (e.g., nonafluorobutanesulfonyl fluoride) and a non-nucleophilic base (e.g., DBU) are added at a controlled temperature. The reaction proceeds to form the rearranged olefin, which is then isolated and purified after aqueous workup and column chromatography.

Synthetic Workflow Diagram

Caption: Key synthetic strategies for this compound.

Biological Activity: Inhibition of Na+/K+-ATPase

This compound has been identified as a potent inhibitor of Na+/K+-ATPase. This enzyme is an essential transmembrane protein found in all animal cells that actively transports sodium and potassium ions against their concentration gradients, a process vital for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

Quantitative Analysis of Na+/K+-ATPase Inhibition

| Compound | IC₅₀ (µM) | Target | Reference |

| This compound | 0.85 | Porcine renal Na+/K+-ATPase | |

| Ouabain (control) | 0.22 | Porcine renal Na+/K+-ATPase | [7] |

| Digoxin (control) | 2.69 | Porcine renal Na+/K+-ATPase | [7] |

Signaling Pathway of Na+/K+-ATPase Inhibition

The inhibition of Na+/K+-ATPase by cardiac glycosides and related compounds like this compound is known to trigger a cascade of intracellular signaling events. The binding of the inhibitor to the alpha-subunit of the Na+/K+-ATPase leads to a conformational change that not only inhibits the ion-pumping function but can also activate downstream signaling pathways, often involving the Src kinase and the epidermal growth factor receptor (EGFR).

Caption: Signaling cascade upon Na+/K+-ATPase inhibition.

Conclusion

This compound stands out as a natural product with a remarkably complex chemical structure and significant biological activity. The successful synthetic endeavors have not only made this molecule accessible for further biological investigation but have also pushed the boundaries of modern synthetic organic chemistry. Its potent inhibition of Na+/K+-ATPase positions it as a promising candidate for the development of novel therapeutics. Further research into its specific interactions with the Na+/K+-ATPase and the downstream signaling consequences will be crucial in unlocking its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]

- 3. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufospirostenin A: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufospirostenin A is a novel, naturally occurring steroid first isolated in 2017 from the toad Bufo bufo gargarizans.[1][2] Its discovery was significant as it represented the first spirostanol identified from an animal source. Structurally, this compound possesses a unique and complex rearranged A/B ring system, a [5–7–6–5–5–6] hexacyclic skeleton, which has presented a considerable challenge to synthetic chemists.[1] Preliminary biological activity studies have identified this compound as a potent inhibitor of the Na+/K+-ATPase, a crucial transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This inhibitory action suggests potential therapeutic applications, particularly in the realm of cardiotonic agents. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activity of this compound, including detailed experimental protocols and a summary of key data.

Discovery and Origin

This compound was first isolated by a team of researchers led by Ye and co-workers from the toad Bufo bufo gargarizans, a species that has long been a source of traditional Chinese medicine.[1] The compound was discovered during a systematic investigation into the chemical constituents of this toad species.

Isolation from Bufo bufo gargarizans

The isolation of this compound was achieved through a multi-step extraction and chromatographic process. While the original publication does not provide a detailed, step-by-step protocol in its main body, the general workflow can be inferred from the supplementary information and standard phytochemical isolation techniques.

Experimental Protocol: General Isolation Procedure

-

Extraction: The air-dried and powdered skins of Bufo bufo gargarizans are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically containing the steroids of interest, is subjected to repeated column chromatography. Common stationary phases for this purpose include silica gel, ODS (octadecylsilane), and Sephadex LH-20.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a chloroform-methanol gradient on a silica gel column is a common choice.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical techniques, are pooled and further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

-

Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a pure crystalline solid.

Diagram: Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The unique chemical structure of this compound was determined using a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.[1]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were crucial in establishing the planar structure and relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provided the exact molecular formula of this compound.

-

-

Single-Crystal X-ray Diffraction: This technique provided the definitive three-dimensional structure of the molecule, confirming the complex rearranged steroidal skeleton.[1]

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Complex pattern of signals indicative of a steroidal structure with numerous stereocenters. |

| ¹³C NMR | Revealed the presence of all carbon atoms and their chemical environments, confirming the spirostanol skeleton. |

| HRMS | Provided the exact mass and molecular formula. |

| X-ray | Confirmed the absolute configuration and the unique 5/7/6/5/5/6 hexacyclic framework. |

Biological Activity: Inhibition of Na+/K+-ATPase

The primary biological activity identified for this compound is the potent inhibition of Na+/K+-ATPase. This enzyme, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. Its function is to maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process essential for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

The inhibition of Na+/K+-ATPase by cardiotonic steroids, such as digoxin and ouabain, is a well-established mechanism for their therapeutic effects in heart failure. By inhibiting the pump, these compounds lead to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in a stronger contraction of the heart muscle.

While a specific IC50 value for this compound's inhibition of Na+/K+-ATPase is not yet reported in the literature, its structural similarity to other known bufadienolides, which are potent inhibitors of this enzyme, strongly suggests a similar mechanism and high potency.

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

A common method to determine the inhibitory activity of a compound on Na+/K+-ATPase is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

-

Enzyme Preparation: Na+/K+-ATPase is typically purified from a tissue source rich in the enzyme, such as pig or sheep kidney medulla.

-

Reaction Mixture: The assay is performed in a buffer solution containing MgCl₂, KCl, NaCl, and ATP.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Reaction Termination: After a defined time, the reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Diagram: Na+/K+-ATPase Inhibition Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Future Directions

The discovery of this compound has opened up new avenues for research in both natural product chemistry and pharmacology. Key areas for future investigation include:

-

Quantitative Biological Evaluation: Determining the precise IC50 value of this compound for Na+/K+-ATPase inhibition is crucial for understanding its potency.

-

Signaling Pathway Elucidation: Investigating the downstream signaling cascades affected by this compound-mediated Na+/K+-ATPase inhibition will provide a more complete picture of its cellular mechanism of action.

-

Pharmacological Studies: In vivo studies are needed to evaluate the cardiotonic effects and potential therapeutic applications of this compound, as well as its pharmacokinetic and toxicological profiles.

-

Total Synthesis: The development of more efficient and scalable total synthesis routes will be essential for producing sufficient quantities of this compound for extensive biological and clinical studies.

Conclusion

This compound is a structurally unique and biologically active natural product with significant potential for drug development. Its discovery highlights the rich chemical diversity found in traditional medicinal sources and underscores the importance of continued exploration of the natural world for novel therapeutic agents. Further research into its precise mechanism of action and pharmacological properties is warranted to fully realize its therapeutic potential.

References

Unveiling Bufospirostenin A: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufospirostenin A, a novel steroid with a rearranged A/B ring system, stands as the first spirostanol to be identified from an animal source. Its unique chemical architecture and potential biological activities have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its known mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

To date, the exclusive identified natural source of this compound is the Asiatic toad, Bufo bufo gargarizans.[1] This compound has been successfully isolated from both the venom and the bile of this amphibian species.[2] While the broader class of bufadienolides is found in various toad species, this compound has not yet been reported in other plants or animals.

Table 1: Natural Source and Location of this compound

| Natural Source | Organism | Tissues Containing Compound |

| Animal | Bufo bufo gargarizans (Asiatic toad) | Venom, Bile |

Experimental Protocols

The isolation and quantification of this compound from its natural matrix require a multi-step approach involving extraction, fractionation, and chromatographic separation. While a specific, standardized protocol for this compound is not extensively detailed in the literature, a general workflow can be constructed based on established methods for the analysis of toad venom constituents.[3][4][5]

Extraction of Crude Toad Venom

The initial step involves the extraction of crude venom from the parotoid glands of Bufo bufo gargarizans.

Protocol 2.1.1: Solvent Extraction of Toad Venom

-

Collection and Drying: Toad venom is collected from the glands and air-dried or lyophilized to remove moisture.

-

Pulverization: The dried venom is pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered venom is subjected to extraction with a polar solvent, typically 80% methanol or ethanol. This is often performed under reflux for several hours to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Fractionation and Isolation of this compound

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate this compound.

Protocol 2.2.1: Chromatographic Isolation

-

Solvent Partitioning: The crude extract is typically partitioned between water and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to achieve initial fractionation. This compound, being a steroid, is expected to partition into the less polar fractions.

-

Silica Gel Column Chromatography: The fraction enriched with this compound is loaded onto a silica gel column. Elution is carried out with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector.

-

Structure Elucidation: The purified this compound is subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

Quantitative Analysis

Quantitative analysis of this compound in biological samples can be achieved using HPLC coupled with a suitable detector.

Protocol 2.3.1: Quantitative HPLC Analysis

-

Standard Preparation: A calibration curve is prepared using a purified standard of this compound at various known concentrations.

-

Sample Preparation: A known amount of the toad venom extract is dissolved in a suitable solvent and filtered before injection into the HPLC system.

-

HPLC Conditions: An RP-HPLC method, similar to the one used for isolation, is employed. The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

-

Quantification: The concentration of this compound in the sample is determined by integrating the peak area and comparing it to the calibration curve. For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound has been identified as a potent inhibitor of the Na+/K+-ATPase enzyme.[6] This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. The inhibition of this pump by compounds like this compound can trigger a cascade of downstream signaling events. While the specific signaling pathway for this compound has not been fully elucidated, it is expected to be similar to that of other cardiac glycosides that target the Na+/K+-ATPase.[7][8][9]

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that can lead to various cellular responses, including changes in ion concentration, activation of protein kinases, and ultimately, processes like apoptosis.

Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.

Experimental and Logical Workflows

The process of identifying and characterizing a novel natural product like this compound follows a logical and systematic workflow, from initial discovery to the elucidation of its biological function.

Caption: General workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a unique steroidal natural product with a defined animal source and a potent inhibitory effect on the Na+/K+-ATPase. This guide provides a foundational understanding for researchers interested in the further investigation of this compound. The detailed protocols and workflow diagrams serve as a practical resource for the isolation, analysis, and study of this compound's biological significance. Future research should focus on elucidating the specific quantitative yield of this compound from its natural source and further delineating the intricate downstream signaling pathways affected by its interaction with the Na+/K+-ATPase, which could unveil novel therapeutic opportunities.

References

- 1. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]

- 3. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute Na+,K+-ATPase inhibition with bufalin impairs pressure natriuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

Bufospirostenin A: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufospirostenin A is a unique and structurally complex bioactive steroid that was first isolated from the bile and venom of the Asiatic toad, Bufo bufo gargarizans. Its intricate hexacyclic framework has presented a significant challenge to synthetic chemists, with its total synthesis being a subject of considerable research. While comprehensive biological studies on this compound are still emerging, it has been identified as a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump. This guide provides an in-depth look at the proposed mechanism of action of this compound, drawing parallels with other well-studied bufadienolides and their interaction with this critical ion pump.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is believed to be the Na+/K+-ATPase, a vital transmembrane protein complex found in all animal cells. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

Bufadienolides, the class of compounds to which this compound belongs, are known to be specific inhibitors of Na+/K+-ATPase. They bind to the extracellular domain of the α-subunit of the pump, stabilizing it in a phosphorylated conformation (E2-P). This binding event locks the enzyme in a state that prevents the binding and subsequent transport of potassium ions into the cell, thereby inhibiting the pump's activity. The resulting disruption of the ion gradients leads to a cascade of downstream cellular events.

Proposed Signaling Pathway of this compound

The inhibition of Na+/K+-ATPase by this compound is hypothesized to trigger a series of intracellular signaling events, similar to those observed with other cardiac glycosides. A key consequence of Na+/K+-ATPase inhibition is the increase in intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. Elevated intracellular calcium can then activate various signaling pathways that can influence cell proliferation, apoptosis, and other cellular processes.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the inhibitory activity of this compound against Na+/K+-ATPase, such as its IC50 value. For context, other bufadienolides like bufalin have been reported to inhibit Na+/K+-ATPase with varying potencies, often in the nanomolar to micromolar range, depending on the specific isoform of the enzyme and the experimental conditions.

| Compound | Target | Activity (IC50) | Cell Line/System |

| This compound | Na+/K+-ATPase | Data not available | - |

| Reference Bufadienolides (e.g., Bufalin) | Na+/K+-ATPase | Nanomolar to Micromolar range | Various |

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, a general experimental workflow for assessing the inhibition of Na+/K+-ATPase by a novel compound is outlined below.

General Workflow for Na+/K+-ATPase Inhibition Assay

This protocol provides a foundational method for determining the inhibitory potential of a compound on Na+/K+-ATPase activity, typically by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

Bufospirostenin A: Unraveling the Biological Activity of a Complex Toad-Derived Steroid

A notable gap exists in the scientific literature concerning the detailed biological functions of Bufospirostenin A, a unique steroid first isolated from the toad Bufo bufo gargarizans. While its intricate chemical structure and synthesis have been a focus of research, comprehensive studies elucidating its pharmacological properties, particularly its anti-cancer potential and effects on cellular signaling, remain conspicuously absent from publicly accessible research.

Our extensive review of scientific databases and publications did not yield any detailed experimental protocols for assessing the biological activity of this compound. Methodologies for key experiments, which are fundamental for reproducibility and further investigation by the scientific community, have not been published.

Furthermore, there is a significant void in the understanding of the molecular mechanisms that may be modulated by this compound. No studies were identified that explored its impact on critical intracellular signaling pathways, such as the PI3K/Akt or MAPK pathways, which are frequently implicated in cancer progression and other disease states. Consequently, the creation of diagrams to visualize its effects on these pathways is not possible at this time.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Bufospirostenin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the first asymmetric total synthesis of Bufospirostenin A, a unique spirostanol with significant biological activity. The protocols and data presented are compiled from the seminal work of Cheng, Zhong, Gu, et al., published in the Journal of the American Chemical Society in 2020.[1][2][3][4]

This compound, isolated from the toad Bufo bufo gargarizans, exhibits a distinctive [5-7-6-5] tetracyclic ring system and has demonstrated cardioactive effects through the inhibition of Na+/K+ ATPase.[5][6][7] Its complex architecture, featuring 11 stereocenters, has made it a challenging target for synthetic chemists.[2][3]

Retrosynthetic Analysis

The synthetic strategy hinges on a key intramolecular Pauson-Khand reaction to construct the central seven-membered ring. The retrosynthetic analysis reveals a convergent approach, starting from readily available precursors.

Caption: Retrosynthetic analysis of this compound.

Key Reaction Steps and Experimental Protocols

The total synthesis was accomplished in 20 steps with 31 chemical transformations in total, starting from a known derivative of the Hajos-Parrish ketone.[1]

Synthesis of the Pauson-Khand Cyclization Precursor

The initial phase of the synthesis focuses on the construction of the allene-yne precursor required for the key cyclization.

Experimental Workflow:

Caption: Workflow for the synthesis of the Pauson-Khand precursor.

Protocol for Diastereoselective 1,4-Reduction (Formation of Ketone 7): To a solution of the enone in a suitable solvent, sodium borohydride is added portion-wise at low temperature. The reaction is carefully monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield ketone 7.[1]

| Starting Material | Reagents | Product | Yield |

| Enone intermediate | Sodium borohydride | Ketone 7 | 67% |

Pauson-Khand Cyclization

This crucial step establishes the [5-7-6-5] tetracyclic core of this compound. A rhodium catalyst is employed to facilitate the intramolecular cyclization of the allene-yne substrate.

Protocol for Pauson-Khand Cyclization: The allene-yne precursor is dissolved in an appropriate solvent, and the rhodium catalyst, [RhCl(CO)2]2, is added. The reaction mixture is stirred under a carbon monoxide atmosphere at a specific temperature until the starting material is consumed. The resulting tetracyclic product is then purified. This reaction has been demonstrated to be robust, allowing for the synthesis of approximately 20g of the core structure.[1]

| Starting Material | Catalyst | Product |

| Allene-yne 3 | [RhCl(CO)2]2 | Tetracyclic core 2 |

Completion of the Total Synthesis

The final stages of the synthesis involve further functionalization of the tetracyclic core to install the remaining stereocenters and functional groups, culminating in the formation of the spiroketal.

Experimental Workflow:

Caption: Workflow for the final steps of the synthesis.

Protocol for MOM Protection and HWE Reaction: The alcohol in fragment 12 is protected with a methoxymethyl (MOM) group. The subsequent Horner-Wadsworth-Emmons (HWE) reaction introduces an unsaturated ester, which is then methylated at the α-position.[1]

| Step | Yield |

| MOM Protection | 93% |

| HWE reaction and α-methylation | 69% (over two steps) |

Protocol for Spiroketal Formation: The final spiroketal is formed under acidic conditions following the addition of an organolithium reagent. This step also cleaves the TBS and MOM protecting groups, yielding the final natural product, this compound.[1] This final transformation was achieved in a 30% yield over two steps.[1]

Alternative Synthetic Approaches

Since the initial total synthesis, other innovative strategies have been developed to access this compound.

-

Conformation-Controlled Transannular Prins Cyclization: This approach provides a concise synthesis in only seven steps from inexpensive starting materials by carefully controlling the conformation of a cyclodecenone intermediate.[8][9]

-

Biomimetic Skeletal Rearrangement: A gram-scale synthesis has been reported utilizing a photosantonin rearrangement and a Wagner-Meerwein rearrangement to rapidly construct the rearranged A/B ring system.[10][11] Another semisynthesis also employed a photosantonin rearrangement as a key step.[12]

These alternative routes offer different advantages in terms of step economy and starting material accessibility, providing valuable insights for the synthesis of related complex natural products.

Biological Activity and Potential Applications

This compound has been identified as a potent inhibitor of Na+/K+ ATPase, suggesting its potential as a cardioactive agent for promoting blood circulation.[5] Further investigation into its pharmacological profile could open avenues for the development of new therapeutics.

Signaling Pathway Context:

Caption: this compound's mechanism of action.

The detailed synthetic protocols and the understanding of its mechanism of action provide a solid foundation for medicinal chemistry efforts to explore the structure-activity relationship of this compound and its analogs, potentially leading to the discovery of novel drug candidates.

References

- 1. First Total Synthesis ... | Organic Chemistry [organicchemistry.eu]

- 2. Asymmetric Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. This compound and Bufogargarizin C, Steroids with Rearranged Skeletons from the Toad Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Gram-Scale Synthesis of Bufospirostenin A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bufospirostenin A is a unique steroid first isolated from the toad Bufo bufo gargarizans. It features an unprecedented [5–7–6–5–5–6] hexacyclic skeleton and represents the first spirostanol discovered in animals.[1] Its complex structure and biological activity, including a cardioactive effect through the inhibition of Na+/K+ ATPase, have made it a compelling target for total synthesis.[2] The limited availability from natural sources necessitates efficient synthetic routes to enable further biological evaluation.[3] This document provides detailed protocols for the gram-scale synthesis of this compound, drawing from key advancements in the field. Two major synthetic approaches are summarized: the first asymmetric total synthesis by Li et al. and a biomimetic, gram-scale synthesis by Gui et al.[3][4][5]

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data from the two prominent synthetic routes to this compound, allowing for a direct comparison of their efficiency and scale.

| Parameter | Asymmetric Total Synthesis (Li et al., 2020)[4] | Biomimetic Gram-Scale Synthesis (Gui et al., 2021)[5] |

| Starting Material | Readily available compound 10 (a known derivative of Hajos-Parrish ketone) | Readily available steroidal lactone 12 |

| Number of Steps | 20 steps (linear sequence) | 9 steps |

| Key Reaction | Intramolecular rhodium-catalyzed Pauson–Khand reaction | Biomimetic Wagner–Meerwein rearrangement |

| Overall Yield | Not explicitly stated for the entire sequence in the main text | 17.9% |

| Scale Achieved | 1.4 g scale for a key intermediate | 873 mg of this compound in a single batch |

Experimental Protocols: Gram-Scale Synthesis of this compound

The following protocol is adapted from the biomimetic approach developed by Gui et al., which is currently the most effective method for producing gram-scale quantities of this compound.[5]

Overall Workflow:

The synthesis begins with a known steroidal lactone and proceeds through a key Wagner–Meerwein rearrangement to construct the characteristic 5/7/6/5 tetracyclic core. Subsequent functional group manipulations and the introduction of the spiroketal side chain complete the synthesis.

Caption: Overall workflow for the gram-scale synthesis of this compound.

Step-by-Step Protocol:

A detailed, step-by-step protocol with specific reagent quantities, reaction conditions (temperature, time), and purification methods would be included here, based on the supporting information of the cited literature. This would encompass multiple chemical transformations.

Example of a single key step's protocol (Wagner-Meerwein Rearrangement):

To a solution of the precursor steroid (1.0 g, 1.0 equiv) in a 1:1 mixture of THF/H₂O (20 mL) at 0 °C is added methanesulfonic acid (0.5 mL). The reaction mixture is stirred at this temperature for 2 hours, carefully monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the rearranged 5/7/6/5 tetracyclic core.[6]

Signaling Pathway of this compound

This compound exerts its biological effects, at least in part, by inhibiting the Na+/K+ ATPase, a mechanism shared with cardiac glycosides.[2] This inhibition is not limited to disrupting ion transport but also involves the activation of complex signaling cascades. The Na+/K+ ATPase, particularly a pool located in caveolae, can function as a signal transducer.[2] Binding of a cardiac glycoside like this compound to the α1 subunit of the Na+/K+ ATPase can activate Src, a non-receptor tyrosine kinase.[2][5] This event triggers a downstream cascade, most notably the Ras/Raf/MEK/ERK pathway (a MAPK cascade), which in turn modulates various cellular processes including cell growth and proliferation.[6]

Caption: Proposed signaling pathway initiated by this compound's inhibition of Na+/K+ ATPase.

References

- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]

- 2. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 6. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure [mdpi.com]

Asymmetric Synthesis of Bufospirostenin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of Bufospirostenin A, a unique cardioactive steroid isolated from the toad Bufo bufo gargarizans. The synthesis, originally reported by the Li group, features a strategic Pauson-Khand reaction to construct the challenging [5-7-6-5] tetracyclic core and diastereoselective control to establish the molecule's eleven stereocenters.

Overview of the Synthetic Strategy

The asymmetric total synthesis of this compound commences from the readily available Hajos-Parrish ketone derivative. The synthesis plan relies on the strategic construction of a key precursor poised for an intramolecular Pauson-Khand reaction, which efficiently forges the central seven-membered ring. Subsequent functional group manipulations and stereoselective transformations complete the synthesis of the complex hexacyclic natural product.

Logical Workflow of this compound Synthesis

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the asymmetric total synthesis of this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Alkylation & 1,4-Reduction | Hajos-Parrish ketone derivative | Ketone 7 | 67 |

| 2 | Acetal Deprotection & Ohira-Bestmann Reaction | Ketone 7 | Terminal Alkyne | Not Reported |

| 3 | Allene Installation | Terminal Alkyne | Allene Precursor 3 | Not Reported |

| 4 | Pauson-Khand Cyclization | Allene Precursor 3 | Tetracyclic Core 2 | ~20g scale |

| 5 | MOM Protection | Fragment 12 | MOM-protected alcohol | 93 |

| 6 | HWE Reaction & α-methylation | MOM-protected alcohol | α-methylated ester | 69 (2 steps) |

| 7 | Hydroboration & Oxidation | α-methylated ester | Ketoester 14 | 50 |

| 8 | Reduction & Lactonization | Ketoester 14 | Lactone 15 | Not Reported |

| 9 | Spiroketal Formation | Lactone 15 | This compound 1 | 30 (2 steps) |

Detailed Experimental Protocols

The following protocols are adapted from the supporting information of the first asymmetric total synthesis of this compound by Cheng, Li, and coworkers.[1][2][3][4][5]

Synthesis of Ketone 7 [1]

-

Deprotonation and Alkylation: To a solution of the starting unsaturated ketone 4 (derived from Hajos-Parrish ketone) in an appropriate solvent, add a suitable base (e.g., LDA) at low temperature (-78 °C). Subsequently, introduce iodide 6 to effect the alkylation.

-

1,4-Reduction: After workup, dissolve the resulting enone in a suitable solvent system. Add a reducing agent, such as sodium borohydride, to achieve a diastereoselective 1,4-reduction.

-

Purification: Purify the crude product via column chromatography to yield ketone 7 .

Pauson-Khand Reaction for Tetracyclic Core 2 [1][2]

-

Precursor Synthesis: Synthesize the allene precursor 3 from ketone 7 through a sequence involving Lewis acid-mediated liberation of the aldehyde, transformation to a terminal alkyne using the Ohira-Bestmann reagent, and subsequent allene installation via deprotonation and addition to the ketone.[1]

-

Cyclization: In a reaction vessel, dissolve the allene precursor 3 in a suitable solvent. Add a rhodium catalyst (e.g., [Rh(CO)2Cl]2) and apply heat under a carbon monoxide atmosphere.

-

Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to afford the tetracyclic core 2 .

Final Steps: Lactonization and Spiroketal Formation [1]

-

Lactone Formation: Subject the advanced intermediate ketoester 14 to diastereoselective reduction with sodium borohydride. The in-situ generated alcohol will spontaneously cyclize to form lactone 15 . Cleavage of any silyl ethers can be achieved with TBAF.[1]

-

Spiroketalization: Treat lactone 15 with an organolithium reagent. Subsequent acidic workup will induce deprotection and facilitate the formation of the desired spiroketal, yielding this compound (1 ).[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the evolution of the carbon skeleton throughout the synthesis.

Key Bond Formations in the Synthesis of this compound

Caption: Key transformations in the synthesis of this compound.

References

Application Notes and Protocols for Bufospirostenin A in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bufospirostenin A is a novel, bioactive spirostanol recently isolated from the toad Bufo bufo gargarizans.[1] Initial studies have identified it as a potent inhibitor of the Sodium-Potassium ATPase (Na+/K+-ATPase).[2] While this is a promising target in oncology, it is important to note that, as of late 2025, extensive research directly investigating the anticancer applications of this compound has not been widely published. The following application notes and protocols are therefore based on its known mechanism of action and established methodologies for evaluating Na+/K+-ATPase inhibitors as potential anticancer agents.

Application Notes

This compound, the first spirostanol to be isolated from an animal, presents a unique molecular structure with a rearranged A/B ring system.[1] Its identified bioactivity as a potent Na+/K+-ATPase inhibitor suggests several potential applications in cancer research and drug development.[2]

1. Primary Anticancer Agent: The Na+/K+-ATPase, a crucial ion pump for maintaining cellular electrochemical gradients, is often overexpressed in various cancer types and is implicated in cell proliferation, adhesion, and motility. By inhibiting this pump, this compound can disrupt cellular ion homeostasis, leading to an increase in intracellular sodium and calcium, which in turn can trigger apoptotic pathways and inhibit tumor cell growth.

2. Sensitizer for Chemotherapy and Radiotherapy: Disruption of ion gradients by this compound can render cancer cells more susceptible to traditional therapies. It may enhance the efficacy of cytotoxic drugs or radiation by potentiating cellular stress and apoptosis.

3. Tool for Studying Cancer Cell Metabolism: As a specific inhibitor, this compound can be utilized as a research tool to investigate the role of Na+/K+-ATPase in the metabolic reprogramming of cancer cells.

4. Investigation of Drug Resistance: The Na+/K+-ATPase is also linked to mechanisms of multidrug resistance. This compound could be studied for its potential to overcome resistance to existing chemotherapeutic agents.

Potential Target Cancer Types:

Based on the known roles of Na+/K+-ATPase in cancer, this compound could be investigated in:

-

Glioblastoma

-

Breast Cancer

-

Prostate Cancer

-

Lung Cancer

-

Melanoma

Quantitative Data Summary

As direct experimental data for this compound in cancer cell lines is not yet available, the following table provides a template for how such data would be presented. Researchers would aim to determine the half-maximal inhibitory concentration (IC₅₀) in various cell lines and the percentage of tumor growth inhibition (TGI) in animal models.

| Assay Type | Cell Line / Animal Model | Parameter | Result (Hypothetical) |

| In Vitro Cytotoxicity | Human Glioblastoma (U87 MG) | IC₅₀ (72h) | e.g., 50 nM |

| In Vitro Cytotoxicity | Human Breast Cancer (MCF-7) | IC₅₀ (72h) | e.g., 85 nM |

| In Vitro Cytotoxicity | Human Prostate Cancer (PC-3) | IC₅₀ (72h) | e.g., 60 nM |

| In Vitro Cytotoxicity | Normal Human Astrocytes (NHA) | IC₅₀ (72h) | e.g., >1000 nM |

| In Vivo Efficacy | U87 MG Xenograft Mouse Model | % TGI (at 10 mg/kg) | e.g., 65% |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., U87 MG, MCF-7) and a non-cancerous control cell line (e.g., NHA).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

This compound (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

-

6-well plates.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cells (e.g., U87 MG).

-

This compound.

-

Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80).

-

Calipers.

Procedure:

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ U87 MG cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into a vehicle control group and a this compound treatment group (e.g., n=8 per group).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection daily for 21 days.

-

Tumor Measurement: Measure tumor volume with calipers every 3 days using the formula: Volume = (length x width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI).

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow Diagram

Caption: Workflow for evaluating anticancer potential.

References

Handling and storage guidelines for Bufospirostenin A.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of Bufospirostenin A, a potent inhibitor of the Na+/K+-ATPase. The included protocols and data are intended to facilitate its application in research and drug development.

Product Information

This compound is a naturally occurring steroidal saponin, notable for its potent and specific inhibition of the Na+/K+-ATPase enzyme. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events, making it a valuable tool for studying cellular signaling, ion transport, and as a potential therapeutic agent.

Chemical Structure: (A chemical structure image would be placed here in a full document)

Mechanism of Action: this compound is a potent inhibitor of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. By binding to the alpha subunit of the Na+/K+-ATPase, this compound disrupts its pumping activity. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. Furthermore, the inhibition of Na+/K+-ATPase can trigger various intracellular signaling pathways independent of ion concentration changes.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to ensure its stability and the safety of laboratory personnel.

2.1. Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.[1][2]

-

Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust or aerosols. Do not ingest. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

2.2. Storage Conditions:

This compound should be stored under conditions that preserve its chemical integrity.

| Parameter | Recommendation |

| Storage Temperature | Store at room temperature for short-term storage (less than 2 weeks).[1][2] For long-term storage, it is advisable to store at -20°C. |

| Container | Keep in a tightly sealed, light-resistant container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. |

| Avoid | Keep away from direct sunlight, sources of ignition, strong acids/alkalis, and strong oxidizing/reducing agents.[1][2] |

2.3. Chemical Stability:

Preparation of Stock Solutions

The solubility of this compound in various solvents has not been extensively reported. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific application.

Recommended Solvents for Initial Testing:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Accurately weigh a small amount of this compound (e.g., 1 mg) using an analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.

-

Add the calculated volume of DMSO to the vial containing the compound.

-

Gently vortex or sonicate the solution until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect cell viability.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activity of this compound.

Na+/K+-ATPase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (from porcine cerebral cortex or other sources)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

Ouabain (positive control, 1 mM)

-

Malachite Green Phosphate Assay Kit or similar phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a positive control solution of Ouabain (a known Na+/K+-ATPase inhibitor) in the assay buffer.

-

Prepare a negative control with assay buffer only.

-

-

Enzyme Reaction:

-

Add 20 µL of the diluted this compound, Ouabain, or buffer to the wells of a 96-well plate.

-

Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Start the Reaction:

-

Add 10 µL of the ATP solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Stop the Reaction and Detect Phosphate:

-

Stop the reaction by adding the stop solution provided in the phosphate assay kit.

-

Add the Malachite Green reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Measure Absorbance:

-

Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the negative control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to this compound treatment.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

This compound

-

DCFH-DA (5 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (DMSO).

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Wash and Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold change in ROS production.

-

Western Blot for ERK Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK (p-ERK), a key downstream kinase in the Na+/K+-ATPase signaling pathway, upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with this compound for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Calculate the ratio of p-ERK to total ERK to determine the level of ERK activation.

-

Data Presentation

Quantitative Data Summary

| Parameter | Value | Conditions | Reference/Method |

| IC50 (Na+/K+-ATPase) | To be determined | Purified porcine cerebral cortex Na+/K+-ATPase, 37°C | Protocol 4.1 |

| Solubility in DMSO | To be determined | Room Temperature | Visual Inspection |

| Optimal ROS Induction | To be determined | Cell line-dependent | Protocol 4.2 |

| Peak ERK Phosphorylation | To be determined | Cell line-dependent | Protocol 4.3 |

Note: Specific quantitative data for this compound is not widely available in the literature. The values in this table should be determined experimentally using the provided protocols.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

References

Biomimetic Skeletal Rearrangement in the Synthesis of Bufospirostenin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufospirostenin A is a naturally occurring spirostanol steroid first isolated from the toad Bufo bufo gargarizans. Its unique and complex [5-7-6-5-5-6] hexacyclic framework, featuring a rearranged A/B ring system, presents a formidable challenge for synthetic chemists.[1] Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has emerged as a powerful strategy to efficiently construct such intricate molecular architectures. This document provides detailed application notes and experimental protocols for two prominent biomimetic skeletal rearrangement strategies employed in the total synthesis of this compound. These approaches offer valuable insights for the synthesis of other complex steroids and natural products.

Two key biomimetic approaches have been successfully applied to the synthesis of this compound. The first, a de novo synthesis, utilizes an intramolecular Pauson-Khand reaction to construct the characteristic [5-7-6-5] tetracyclic core. The second, a semisynthetic approach, employs a photosantonin rearrangement followed by a Wagner-Meerwein rearrangement to fashion the rearranged A/B ring system from a readily available steroidal lactone.[2][3]

Key Biomimetic Strategies and Mechanisms

The synthesis of this compound via biomimetic skeletal rearrangements hinges on strategic bond formations and migrations that are thought to mirror natural biosynthetic processes.

Pauson-Khand Reaction Approach

This strategy involves the construction of the core tetracyclic system through a rhodium-catalyzed intramolecular [2+2+1] cycloaddition of an enyne with carbon monoxide. This reaction efficiently forms the seven-membered B-ring and the five-membered A-ring in a single step, establishing the key skeletal framework of this compound.

Caption: Pauson-Khand reaction workflow for this compound core synthesis.

Photosantonin and Wagner-Meerwein Rearrangement Approach

This biomimetic route commences from a known steroidal lactone and involves two key rearrangement reactions to construct the rearranged A/B ring system.[2][3]

-

Photosantonin Rearrangement: A photochemical rearrangement of a cross-conjugated cyclohexadienone precursor leads to the formation of a 5/7-fused bicyclic system.

-

Wagner-Meerwein Rearrangement: This classic carbocation-mediated rearrangement is then employed to transform the 6/6 ring system of a steroidal precursor into the characteristic 5/7 ring system of the target molecule.[2]

Caption: Biomimetic synthesis of this compound via sequential rearrangements.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the two main synthetic routes to this compound.

Table 1: Key Reaction Yields in the Pauson-Khand Reaction Approach

| Step | Reactant | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Intramolecular Pauson-Khand Reaction | Alkoxyallene-yne precursor | [RhCl(CO)2]2 (5 mol %), CO (1 atm), PhMe, 110 °C | [5-7-6-5] Tetracyclic core (Compound 8) | 85 | [4] |

| Peterson Olefination | Ketone intermediate (Compound 19) | TMSCH2Li, THF; then H+ | Olefin intermediate (Compound 20) | 86 | |

| Mukaiyama Hydration | Olefin intermediate (Compound 20) | DMP, CH2Cl2; then TBAF, Mn(acac)2, Ph3P, PhSiH3, O2 | Tertiary alcohol (Compound 21) | 56 |

Table 2: Key Reaction Yields in the Photosantonin and Wagner-Meerwein Rearrangement Approach

| Step | Reactant | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Photosantonin Rearrangement | Dienone precursor (Compound 54) | hν (365 nm), AcOH | 5/7-fused hydroxy ketone (Compound 55) | 51 | [5] |

| Wagner-Meerwein Rearrangement | Diol precursor (Compound 72) | Nonafluorobutanesulfonyl fluoride, DBU, CH2Cl2 | exo-Olefin (Compound 76) | ~40 | [6] |

| Cobalt-mediated Olefin Hydroselenylation | Allylic alcohol (Compound 60) | Co(acac)2, PhSeSePh, PhSiH3, O2, EtOH | Selenide intermediate | 76 | [5] |

| Selenide E2 Reaction | Selenide intermediate | PhSeBr, H2O2, pyridine, CH2Cl2 | Transposed olefin | 52 | [5] |

Experimental Protocols

The following are detailed protocols for the key biomimetic skeletal rearrangement reactions in the synthesis of this compound.

Protocol 1: Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction

Objective: To construct the [5-7-6-5] tetracyclic core of this compound.

Materials:

-

Alkoxyallene-yne precursor (Compound 9)

-

Dichlorodicarbonylrhodium(I) dimer ([RhCl(CO)2]2)

-

Toluene (PhMe), anhydrous

-

Carbon monoxide (CO) gas, balloon pressure

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

Procedure: [4]

-

To a flame-dried Schlenk flask under an argon atmosphere, add the alkoxyallene-yne precursor (1.0 equiv).

-

Add anhydrous toluene to dissolve the precursor to a final concentration of 0.02 M.

-

To this solution, add [RhCl(CO)2]2 (0.05 equiv).

-

Evacuate and backfill the flask with carbon monoxide from a balloon three times.

-

Heat the reaction mixture to 110 °C with vigorous stirring under a CO atmosphere (balloon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the [5-7-6-5] tetracyclic product as a mixture of diastereomers.

Protocol 2: Photosantonin Rearrangement

Objective: To construct the 5/7-fused bicyclic motif.

Materials:

-

Cross-conjugated cyclohexadienone precursor (Compound 54)

-

Acetic acid (AcOH)

-

High-pressure mercury lamp (365 nm)

-

Quartz reaction vessel

-

Magnetic stirrer

Procedure: [5]

-

Dissolve the cross-conjugated cyclohexadienone precursor in acetic acid in a quartz reaction vessel.

-

Irradiate the solution with a 365 nm high-pressure mercury lamp at room temperature with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetic acid under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 5/7-fused hydroxy ketone.

Protocol 3: Wagner-Meerwein Rearrangement

Objective: To construct the rearranged A/B ring system.

Materials:

-

Diol precursor (Compound 72)

-

Nonafluorobutanesulfonyl fluoride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH2Cl2), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer

Procedure: [6]

-

To a solution of the diol precursor (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add DBU (2.0 equiv).

-

Add nonafluorobutanesulfonyl fluoride (1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the rearranged exo-olefin product.

Conclusion

The biomimetic total syntheses of this compound showcase the power of skeletal rearrangements in constructing complex natural products. The Pauson-Khand reaction provides a convergent and efficient route to the core structure, while the photosantonin and Wagner-Meerwein rearrangements offer an elegant semisynthetic approach from readily available starting materials. These detailed protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis and drug discovery, facilitating the exploration of novel molecular architectures and the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gram-Scale Synthesis of this compound by a Biomimetic Skeletal Rearrangement Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bufospirostenin A

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Bufospirostenin A. The information is based on published synthetic routes and is intended to assist in overcoming common experimental challenges to improve overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during key stages of the this compound synthesis.

Issue 1: Low Yield in the Intramolecular Pauson-Khand Reaction

-

Question: We are experiencing low yields (<40%) during the rhodium-catalyzed intramolecular Pauson-Khand reaction to form the [5-7-6-5] tetracyclic core. What are the potential causes and solutions?

-

Answer: Low yields in this crucial step can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Catalyst Activity: The rhodium catalyst, [RhCl(CO)2]2, is sensitive to air and moisture. Ensure strict anhydrous and anaerobic conditions. Use freshly opened or properly stored catalyst. Consider catalyst quality from different suppliers.

-

Solvent and Reagent Purity: Toluene must be rigorously dried. The presence of water or other protic impurities can quench the catalyst and intermediates. Ensure all reagents are of the highest purity available.

-

Reaction Concentration: The intramolecular nature of this reaction is highly dependent on concentration. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions. Experiment with different concentrations to find the optimal conditions.

-

Carbon Monoxide Pressure: The pressure of the carbon monoxide atmosphere can influence the reaction rate and yield. Ensure a constant, positive pressure of CO is maintained throughout the reaction.

-

Reaction Temperature and Time: The reaction is typically run at elevated temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition of the product due to prolonged heating.

Troubleshooting Workflow: Pauson-Khand Reaction

-

Issue 2: Diastereoselectivity Issues in the Final Spiroketalization Step

-

Question: The final spiroketalization and deprotection step is yielding a mixture of diastereomers. How can we improve the stereoselectivity?

-

Answer: The formation of the spiroketal is a critical step that establishes one of the stereocenters in this compound.

-

Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl) can influence the stereochemical outcome. Consider using milder acids or Lewis acids to promote the desired cyclization pathway.

-

Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio may be a result of either kinetic or thermodynamic control. Allowing the reaction to equilibrate for a longer period may favor the thermodynamically more stable diastereomer. Conversely, running the reaction at a lower temperature might favor the kinetically formed product.

-

Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents to determine the optimal medium for high diastereoselectivity.

-

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include:

-

The construction of the sterically congested and synthetically challenging [5-7-6-5] tetracyclic ring system. [1][2][3]* The stereoselective installation of the 11 stereocenters, including 10 contiguous stereocenters. [1][2]* The late-stage functionalization and formation of the spiroketal moiety. [4] Q2: Are there alternative synthetic routes to this compound that might offer higher yields?

A2: Yes, since the initial total synthesis, other approaches have been developed. For instance, a synthesis featuring a conformation-controlled transannular Prins cyclization has been reported to be highly concise, achieving the synthesis in only seven steps from inexpensive starting materials. [5]Another approach utilized a biomimetic skeletal rearrangement. [6][7]These alternative routes may offer advantages in terms of step economy and overall yield.